3-甲基-4-丙氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The synthesis of 3-Methyl-4-propoxybenzaldehyde and related compounds has been explored through various methods. One such method is the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been developed for the efficient synthesis of 3-methyleneindan-1-ols. This method has been modified to include chiral Brønsted acid catalyzed allylation, allowing for high enantioselectivity and excellent yields .

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been conducted using spectroscopy, DFT, and crystal structure analyses. For instance, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone reveals that the NH2 and S–R moieties are in cis positions, and the molecule adopts the Z configuration. The ligand is bonded to central metals as a binegatively tridentate agent, with Ni(II) adopting square planar geometry . Additionally, the crystal structures of bis(3-methoxybenzaldehyde) derivatives have been elucidated, showing that the molecules are generated by twofold rotation or inversion symmetry .

Chemical Reactions Analysis

The reactivity of related benzaldehydes has been studied in various chemical reactions. For example, the methylation of 3,4-dihydroxybenzaldehyde in aqueous solution has been kinetically studied, revealing that O-methylation occurs principally at the p-hydroxyl group, with divalent metal ions like Cu(II) promoting m-methylation . Another study demonstrated the synthesis of 3,4,5-Trimethoxybenzaldehyde from p-cresol through a series of reactions including bromination, hydrolysis, methoxylations, and methylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-propoxybenzaldehyde and similar compounds can be inferred from the synthesis and structural analyses. For instance, the Schiff base 3,4-methylenedioxybenzaldehyde semicarbazone was synthesized and found to form a two-dimensional network through intra- and intermolecular hydrogen bonds, as well as aromatic stacking interactions in the crystal structure . The self-terminated cascade reactions that produce methylbenzaldehydes from ethanol also highlight the potential for these compounds to be synthesized from bioethanol, providing a pathway for the conversion of bioethanol to value-added chemicals .

科学研究应用

荧光pH传感器

3-甲基-4-丙氧基苯甲醛已被用于开发新的荧光pH传感器。具体来说,化合物3-[(3-苄氧基吡啶-2-基亚胺)甲基]-2-羟基-5-甲基苯甲醛(1-H)在生物环境中对pH检测表现出高选择性和灵敏度。由于在特定pH范围内其荧光强度显著增加,这种应用对于研究生物细胞器非常有价值(Saha et al., 2011)。

合成和生物活性

另一个应用涉及合成席夫碱化合物,如2-{(E)-[(3-{[(Z)-(2-羟基苯甲亚甲基)氨基}-1H-1,2,4-三唑-5-基)亚甲基]苯酚(L)及其金属配合物。这些化合物表现出抗氧化、酶抑制和抗微生物特性。计算研究和密度泛函理论(DFT)已被用于分析这些化合物的分子稳定性和键强度(Sumrra et al., 2018)。

生物医学应用

由3-甲基苯甲醛合成的3-(4-溴苯基)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl甲基}异噁唑-5(2H)-酮,在调节炎症性疾病方面显示出潜力。对接研究表明其在生物医学应用中的相关性(Ryzhkova et al., 2020)。

催化氧化过程

这种化合物还用于催化氧化过程。例如,在合成4-甲基苯甲醛中,水溶性2N2O–Cu(II)配合物催化苄基醇在水中氧化为醛。这表明具有广泛底物范围和高官能团耐受性,有潜力进行无机溶剂大规模生产(Wu等,2016)。

芳香醛合成

3-甲基-4-丙氧基苯甲醛在芳香醛合成中起着关键作用。来自灰褐侧耳菌MTCC-1801的漆酶将芳香族甲基基团转化为醛基团,在短时间内实现高产率。这种方法以其高效性和高产量而引人注目(Chaurasia et al., 2014)。

非线性光学应用

在材料科学中,这种化合物参与合成用于非线性光学应用的新材料。例如,2-乙酰基呋喃和3,4,5-三甲氧基苯甲醛的混合物被用于合成具有比标准KDP晶体更高倍频效率的晶体,表明在光电子学中具有潜力(Satheeshchandra et al., 2020)。

安全和危害

属性

IUPAC Name |

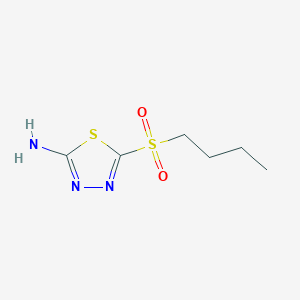

3-methyl-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVOKBPQBSBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613833 |

Source

|

| Record name | 3-Methyl-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

820236-96-2 |

Source

|

| Record name | 3-Methyl-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)